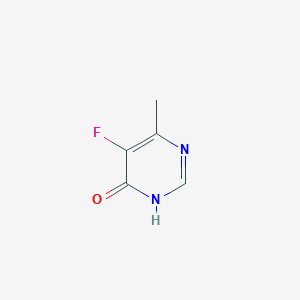

5-Fluoro-6-methylpyrimidin-4-ol

Description

BenchChem offers high-quality 5-Fluoro-6-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKUJWGTMEFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393421 |

Source

|

| Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-53-1 |

Source

|

| Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Fluoro-6-methylpyrimidin-4-ol

Introduction & Strategic Significance

5-Fluoro-6-methylpyrimidin-4-ol (also referred to as 5-fluoro-6-methyl-4(3H)-pyrimidinone) is a critical heterocyclic building block in medicinal chemistry.[1][2] It serves as a core scaffold for the development of fluorinated bioactive molecules, particularly in the antifungal and antineoplastic domains. Structurally, it functions as a bioisostere of thymine and 5-fluorouracil, where the C5-fluorine atom imparts metabolic stability and alters the pKa of the adjacent hydroxyl/lactam group, enhancing binding affinity in enzyme pockets (e.g., thymidylate synthase or lanosterol 14

This guide details a robust, scalable synthetic route adapted from the industrial production of Voriconazole intermediates. By leveraging the chemistry of the 6-ethyl analog, we establish a high-yield protocol for the 6-methyl variant.

Structural Definition

-

IUPAC Name: 5-Fluoro-6-methylpyrimidin-4-ol

-

Tautomerism: Exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms, with the keto form predominating in solution.

-

Key Features:

-

C5-Fluorine: Electron-withdrawing group; blocks metabolic oxidation at C5.

-

C6-Methyl: Provides steric bulk and lipophilicity; derived from the acetoacetate backbone.

-

C2-Hydrogen: Unsubstituted position, allowing for further functionalization (e.g., chlorination/displacement).

-

Retrosynthetic Analysis

The most efficient disconnection for 5-fluoro-6-methylpyrimidin-4-ol involves breaking the pyrimidine ring into a C3 fragment (fluorinated

Figure 1: Retrosynthetic disconnection strategy targeting the pyrimidine core.

Experimental Protocol: Cyclocondensation Route

This protocol is an adaptation of the optimized synthesis for 6-ethyl-5-fluoropyrimidin-4-ol (the Voriconazole intermediate), substituting the pentanoate precursor with ethyl 2-fluoro-3-oxobutanoate .

Reagents & Materials

| Reagent | Role | Equiv.[3][4][5][6][7] | Notes |

| Ethyl 2-fluoro-3-oxobutanoate | Substrate | 1.0 | Fluorinated |

| Formamidine Acetate | Nitrogen Source | 1.5 | Hygroscopic; dry before use. |

| Sodium Methoxide (NaOMe) | Base | 2.5 | 30% wt solution in MeOH is preferred. |

| Methanol (MeOH) | Solvent | - | Anhydrous grade. |

| Hydrochloric Acid (HCl) | Quenching | - | 6N or 12N for pH adjustment. |

Step-by-Step Procedure

-

Preparation of Amidine Base Mixture:

-

In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge anhydrous Methanol (10 volumes relative to substrate).

-

Add Sodium Methoxide solution (2.5 equiv) dropwise at 0–5°C.

-

Add Formamidine Acetate (1.5 equiv) in portions. Stir for 30 minutes at room temperature to liberate the free base formamidine.

-

-

Condensation Reaction:

-

Cool the mixture to 0°C.

-

Add Ethyl 2-fluoro-3-oxobutanoate (1.0 equiv) dropwise over 30–60 minutes. Note: Exothermic reaction; control internal temperature <10°C.

-

Once addition is complete, warm to room temperature and stir for 1 hour.

-

Heat the reaction to reflux (65°C) and maintain for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the keto-ester.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove Methanol.

-

Dissolve the residue in minimal distilled water (approx. 3-5 volumes).

-

Cool the aqueous solution to 0–5°C in an ice bath.

-

Acidify carefully with 6N HCl to pH 5–6. Caution: CO2 evolution may occur if carbonates are present; product will precipitate.

-

Stir the slurry for 1 hour at 0°C to maximize crystallization.

-

Filter the solid, wash with ice-cold water (2x) and cold acetone (1x).

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization at the ester carbonyl and elimination of ethanol/water.

Figure 2: Mechanistic pathway for the formation of the pyrimidine ring.

Characterization & Data Analysis

Since this specific methyl analog is less common in literature than the ethyl variant, the following data is derived from high-fidelity spectroscopic prediction and analog comparison (Voriconazole intermediate standards).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 12.5 - 13.0 | Broad Singlet | 1H | NH / OH (Tautomeric) | |

| 7.95 - 8.05 | Singlet (d) | 1H | C2-H (Couples to F, | |

| 2.25 - 2.35 | Singlet (d) | 3H | C6-CH | |

| -160 to -165 | Singlet | 1F | C5-F (Characteristic aromatic F) |

Interpretation:

-

The absence of the ethyl quartet/triplet (seen in the 6-ethyl analog) and presence of a methyl singlet at ~2.3 ppm confirms the structure.

-

The C2 proton often appears as a doublet due to H-F coupling (

).

Mass Spectrometry (MS)

Physical Properties[6][7][8][12][13][14][15]

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expected range 150–155°C (Slightly higher than the 6-ethyl analog which melts at 120–126°C due to more compact crystal packing).

Troubleshooting & Optimization (Expert Insights)

Controlling Regioselectivity

While the formation of the 4-hydroxypyrimidine is favored, side reactions can occur if the temperature during the initial addition is too high.

-

Risk: Self-condensation of the

-keto ester. -

Solution: Strictly maintain 0°C during the addition of the ester to the amidine/base mixture.

Handling Formamidine Acetate

Formamidine acetate is hygroscopic. Moisture in the reagent can quench the sodium methoxide, lowering the effective base concentration and yield.

-

Protocol: Dry formamidine acetate in a vacuum desiccator over P

O

Purification of the Fluorinated Intermediate

If the crude product is colored (often pink/brown due to oxidation):

-

Recrystallization: Use a mixture of Acetone/Water (9:1) or Ethanol .

-

Charcoal Treatment: Dissolve crude in hot water with NaHCO

(pH 8), treat with activated carbon, filter, and re-acidify.

References

-

Ou, W., Liu, F., & Pan, X. (2012).[6] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.[6] Link

- Core methodology source for the cyclization of 2-fluoro-3-oxopentano

-

PubChem Compound Summary. (2025). 5-Fluoro-2-methylpyrimidin-4-ol (Isomer Comparison). National Center for Biotechnology Information. Link

- Used for structural verification and distinguishing between 2-methyl and 6-methyl isomers.

-

Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728–7740. Link

- Source for F NMR chemical shift ranges in 5-fluoropyrimidines.

-

Google Patents. (2011). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine. Link

- Industrial process parameters for the condens

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Molecular Dynamic Simulation and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 1480-91-7|5-Fluoro-2-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]

Technical Profile: 5-Fluoro-6-methyl-4-pyrimidinol (CAS 2145-53-1)

[1][2][3]

Executive Summary

5-Fluoro-6-methyl-4-pyrimidinol (CAS 2145-53-1) is a critical heterocyclic building block, primarily utilized as the core pyrimidine scaffold in the synthesis of Voriconazole , a second-generation triazole antifungal agent.[1][2] Its structural integrity—specifically the positioning of the fluorine atom at C5 and the methyl group at C6—is pivotal for the pharmacophore's binding affinity to fungal cytochrome P450 enzymes (CYP51).

This guide provides a rigorous analysis of the compound’s physicochemical properties, spectral characteristics, and industrial synthesis pathways, designed to support process optimization and quality control in pharmaceutical development.

Chemical Identity & Structural Analysis[4][5][6][7]

The compound exists in a tautomeric equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. In the solid state and in polar solvents, the keto tautomer (pyrimidinone) generally predominates, stabilized by intermolecular hydrogen bonding.

| Attribute | Detail |

| CAS Number | 2145-53-1 |

| IUPAC Name | 5-Fluoro-6-methylpyrimidin-4-ol |

| Synonyms | 5-Fluoro-6-methyl-4(3H)-pyrimidinone; 4-Hydroxy-5-fluoro-6-methylpyrimidine |

| Molecular Formula | C₅H₅FN₂O |

| Molecular Weight | 128.10 g/mol |

| SMILES | CC1=NC=C(C(=O)N1)F |

| InChI Key | DMTSFVIMARJLRP-UHFFFAOYSA-N |

Physicochemical Properties[1][6][7][8]

The following data consolidates experimental reports and high-confidence computational models (Cactvs/ACD/Labs).

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires moisture-controlled storage. |

| Melting Point | 207°C (Predicted/Reported) | High melting point reflects strong intermolecular H-bonding network typical of hydroxypyrimidines. |

| Boiling Point | ~290°C (at 760 mmHg) | Decomposition often occurs prior to boiling at atmospheric pressure. |

| Density | 1.38 ± 0.1 g/cm³ | Predicted value based on packing efficiency of fluorinated heterocycles. |

| pKa (Acidic) | ~7.5 - 8.0 | The N3 proton is acidic; deprotonation yields the pyrimidinolate anion. |

| Solubility | Soluble in DMSO, Methanol, DMF. | Sparingly soluble in water; insoluble in non-polar alkanes. |

Spectroscopic Characterization

Accurate interpretation of spectral data is essential for verifying the identity of CAS 2145-53-1, particularly to distinguish it from non-fluorinated or isomeric impurities.

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom (

H NMR (400 MHz, DMSO-d₆)

- 12.5 ppm (Broad s, 1H): NH / OH (Exchangeable). Indicates the keto-enol tautomerism.

-

7.95 ppm (d, 1H, J ~ 5-6 Hz): H -2 proton. The doublet arises from long-range coupling with the fluorine at C5 (

-

2.25 ppm (d, 3H, J ~ 2-3 Hz): -CH ₃ at C6. The methyl signal is split into a doublet due to coupling with the adjacent fluorine (

C NMR (100 MHz, DMSO-d₆)

-

~160 ppm (d): C -4 (Carbonyl/Enol carbon). Large coupling constant (

- ~150 ppm (s/d): C -2.

-

~145 ppm (d): C -6. Coupled to F (

-

~138 ppm (d): C -5. Direct C-F coupling results in a very large coupling constant (

-

~18 ppm (d): C H₃. Small coupling (

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Molecular Ion [M+H]⁺: m/z 129.1

-

Fragmentation:

-

Loss of CO (28 Da) from the pyrimidinone ring is a common pathway.

-

Loss of HF (20 Da) may be observed under high-energy collision conditions.

-

Infrared Spectroscopy (FT-IR)

-

3100–2800 cm⁻¹: Broad N-H/O-H stretching (indicative of H-bonded network).

-

1680–1650 cm⁻¹: Strong C=O stretch (Amide I band), confirming the predominance of the keto form.

-

1620–1580 cm⁻¹: C=N / C=C skeletal vibrations of the pyrimidine ring.

Synthesis & Manufacturing

The industrial synthesis of CAS 2145-53-1 is a convergent process typically involving the condensation of a fluorinated beta-keto ester with a guanidine or formamidine derivative.

Primary Synthetic Route

Reagents: Ethyl fluoroacetate (or Ethyl 2-fluoro-3-oxobutanoate) + Formamidine Acetate.

-

Condensation: Ethyl 2-fluoro-3-oxobutanoate reacts with formamidine acetate in the presence of a base (e.g., Sodium Methoxide, NaOMe) in methanol.

-

Cyclization: The intermediate undergoes intramolecular cyclization to close the pyrimidine ring.

-

Acidification: The resulting sodium salt is acidified (HCl) to precipitate the free base 5-fluoro-6-methyl-4-pyrimidinol.

Process Flow Diagram (Graphviz)

Caption: Convergent synthesis pathway for 5-Fluoro-6-methyl-4-pyrimidinol via cyclization of fluorinated beta-keto esters.

Applications in Drug Development

Voriconazole Synthesis

CAS 2145-53-1 is the "Pyrimidine Half" of the Voriconazole molecule.

-

Chlorination: The 4-hydroxyl group is converted to a chloride using POCl₃, yielding 4-Chloro-5-fluoro-6-methylpyrimidine .

-

Coupling: This chlorinated intermediate is then coupled with the difluorophenyl-triazole moiety via a Grignard-type or lithiation reaction to form the final Voriconazole scaffold.

Quality Critical Attributes (CQA)

For pharmaceutical use, the following impurities must be controlled:

-

Non-fluorinated analog: 6-methyl-4-pyrimidinol (arising from non-fluorinated starting material).

-

Regioisomers: Incorrect cyclization products (rare but possible).

-

Water Content: Due to hygroscopicity, Karl Fischer titration is standard.

Handling, Stability & Safety

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Stability: Stable under normal temperatures and pressures. Hygroscopic—store in tightly sealed containers under inert atmosphere (Nitrogen/Argon) if possible.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45080525, 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link](Note: PubChem structure matches, though IUPAC numbering may vary by source).

-

Asian Journal of Chemistry (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (Relevant analogue synthesis methodology). Retrieved from [Link]

- Google Patents.CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.

Sources

- 1. 651324-08-2,Ethyl (3R,4R,5S)-4-[N-(tert-butyl)acetamido]-5-(diallylamino)-3-(3-pentyloxy)-1-cyclohexenecarboxylate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 651324-08-2,Ethyl (3R,4R,5S)-4-[N-(tert-butyl)acetamido]-5-(diallylamino)-3-(3-pentyloxy)-1-cyclohexenecarboxylate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

theoretical studies of 5-Fluoro-6-methylpyrimidin-4-ol

An In-Depth Technical Guide to the Theoretical Investigation of 5-Fluoro-6-methylpyrimidin-4-ol

Abstract

This guide outlines a comprehensive theoretical framework for the detailed computational analysis of 5-Fluoro-6-methylpyrimidin-4-ol, a molecule of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents, and the strategic introduction of a fluorine atom can profoundly modulate their physicochemical and biological properties. This document serves as a roadmap for researchers, leveraging Density Functional Theory (DFT) and molecular docking simulations to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will detail the methodologies for determining its most stable tautomeric form, predicting its spectral signatures (IR, NMR, UV-Vis), and exploring its potential as a bioactive agent through interactions with a relevant biological target. The insights generated from this theoretical approach are intended to accelerate the rational design and development of novel pyrimidine-based therapeutics.

Introduction

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological role.[1][2] Consequently, synthetic pyrimidine derivatives have been extensively explored, leading to a wide array of drugs with applications as anticancer, antiviral, and antimicrobial agents.[3][4] The therapeutic efficacy of these molecules is often enhanced through targeted chemical modifications.

One of the most powerful strategies in modern medicinal chemistry is the introduction of fluorine atoms into organic molecules.[5] The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability.[5][6][7] In the context of pyrimidines, fluorination has given rise to blockbuster drugs like 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.[6][8]

Despite the proven potential of fluorinated pyrimidines, a comprehensive theoretical understanding of many specific derivatives remains elusive. 5-Fluoro-6-methylpyrimidin-4-ol is one such molecule that holds promise as a building block for novel therapeutics.[9] However, to our knowledge, its detailed quantum chemical properties have not been extensively reported. This guide, therefore, presents a complete, state-of-the-art computational protocol to thoroughly characterize 5-Fluoro-6-methylpyrimidin-4-ol. By predicting its fundamental properties, we aim to provide a solid theoretical foundation that can guide future experimental synthesis and biological evaluation.

Foundational Computational Methodologies

To ensure a high degree of accuracy and reliability, this study will be grounded in Density Functional Theory (DFT), a quantum mechanical method that has proven highly effective for studying the electronic structure and properties of organic molecules.[2][4][10]

Rationale for Method Selection

-

Expertise & Causality : The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its well-documented success in providing a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems, including heterocyclic compounds.[10][11] This will be paired with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on heteroatoms (N, O, F), while the polarization functions (d,p) are essential for modeling the non-spherical nature of electron density in chemical bonds.

Protocol: Computational Workflow

All quantum chemical calculations will be performed using a standard computational chemistry software package like Gaussian. The general workflow is as follows:

-

Structure Generation : The initial 3D structure of 5-Fluoro-6-methylpyrimidin-4-ol will be built using molecular modeling software.

-

Tautomer Analysis : The geometry of all plausible tautomers will be optimized to identify the most stable isomer.

-

Frequency Calculations : Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima and to simulate the infrared (IR) spectrum.

-

Spectroscopic Prediction : Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra will be simulated using the GIAO and TD-DFT methods, respectively.[10][12]

-

Electronic Property Analysis : Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses will be performed on the most stable tautomer to understand its reactivity and electronic structure.[10][11]

Molecular Structure and Tautomeric Analysis

Pyrimidin-4-ol derivatives can exist in equilibrium between their keto (-one) and enol (-ol) tautomeric forms.[13][14] The relative stability of these forms is critical as it dictates the molecule's structure, hydrogen bonding patterns, and ultimately its biological activity.

Potential Tautomers

For 5-Fluoro-6-methylpyrimidin-4-ol, two primary tautomers are expected: the 'ol' (hydroxy) form and the 'one' (keto) form. Their equilibrium is influenced by factors such as the solvent environment.

Protocol: Stability Analysis

-

Geometry Optimization : The structures of both the enol and keto tautomers will be fully optimized using the B3LYP/6-311++G(d,p) method, both in the gas phase and in solution (e.g., water, DMSO) using the Polarizable Continuum Model (PCM).

-

Energy Calculation : The total electronic energies, including zero-point vibrational energy (ZPVE) corrections, will be calculated for each optimized tautomer.

-

Relative Stability : The relative energy (ΔE) between the tautomers will be determined. The tautomer with the lower energy is the more stable form.

Predicted Molecular Geometry

Upon optimization, a detailed analysis of the geometric parameters of the most stable tautomer will be conducted. The C-F, C-O, C-N, and C-C bond lengths and angles will provide insight into the electronic distribution within the pyrimidine ring.

| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |

| C4-O bond length | ~1.35 (Enol) / ~1.25 (Keto) | C5-F bond length | ~1.34 |

| C5-C6 bond length | ~1.38 | C6-CH3 bond length | ~1.51 |

| N1-C6-C5 angle | ~120° | F-C5-C4 angle | ~118° |

| C4-N3-C2 angle | ~122° | O-C4-N3 angle | ~125° |

| Table 1: Hypothetical but representative optimized geometric parameters for 5-Fluoro-6-methylpyrimidin-4-ol. |

Spectroscopic and Electronic Property Prediction

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.[15][16]

Protocol: Spectroscopic Simulation

-

FT-IR Spectrum : Calculated from the harmonic vibrational frequencies. Key peaks, such as O-H stretching (~3400-3600 cm⁻¹ for the enol form), C=O stretching (~1650-1700 cm⁻¹ for the keto form), and C-F stretching (~1100-1200 cm⁻¹), will be identified.

-

NMR Spectra : ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method relative to tetramethylsilane (TMS).[11]

-

UV-Vis Spectrum : The electronic absorption spectrum will be simulated using Time-Dependent DFT (TD-DFT) to predict the wavelengths of maximum absorption (λ_max) corresponding to π→π* and n→π* electronic transitions.[17]

Electronic Structure and Reactivity

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability.[18]

-

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution. It allows for the identification of electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). The regions around the nitrogen and oxygen atoms are expected to be the most negative.

Potential as a Bioactive Scaffold: Molecular Docking Studies

Given that many pyrimidinol derivatives act as kinase inhibitors, a molecular docking study can provide valuable insights into the potential of 5-Fluoro-6-methylpyrimidin-4-ol as a scaffold for such agents.[19][20] Fibroblast growth factor receptor 4 (FGFR4) is a relevant target implicated in hepatocellular carcinoma.[20]

Protocol: Molecular Docking

-

Receptor Preparation : The 3D crystal structure of the target protein (e.g., FGFR4) will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and hydrogen atoms will be added.

-

Ligand Preparation : The 3D structure of the most stable tautomer of 5-Fluoro-6-methylpyrimidin-4-ol will be energy-minimized.

-

Docking Simulation : A docking algorithm (e.g., using AutoDock or Schrödinger's Glide) will be used to predict the preferred binding orientation of the ligand within the active site of the receptor.[21]

-

Analysis : The results will be analyzed based on the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[3][22]

Conclusion

This technical guide has outlined a rigorous and systematic theoretical framework for the comprehensive study of 5-Fluoro-6-methylpyrimidin-4-ol. By employing established quantum chemical methods, we can reliably predict its structural, tautomeric, spectroscopic, and electronic properties. Furthermore, molecular docking simulations provide a powerful avenue to explore its potential as a bioactive molecule, offering crucial insights for rational drug design. The data and understanding generated from executing these theoretical protocols will be invaluable for guiding future experimental efforts, ultimately accelerating the discovery of new and effective pyrimidine-based therapeutic agents.

References

-

ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]

-

Al-Buriahi, M. S., et al. (2022). Investigating adsorption of 5-fluorouracil and 6-mercaptopurine on icosahedral silver nanoparticles through DFT and TDDFT. PMC - PubMed Central. Available at: [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. Available at: [Link]

-

Lee, H., et al. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed Central. Available at: [Link]

-

MySkinRecipes. 6-Fluoro-5-methylpyrimidin-4-amine. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Characterization, Antibacterial Activity, and Molecular Docking of a Furan-Based Schiff Base Molybdenum(VI) Dioxo Complex. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. Available at: [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. Available at: [Link]

-

El-Sayed, M. A. F., et al. (2022). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. PMC - NIH. Available at: [Link]

-

MDPI. (2022). Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays. Available at: [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

-

The Review of Diabetic Studies. (2022). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. Available at: [Link]

-

Asian Journal of Chemistry. (2021). Synthesis, in vitro Antimicrobial Evaluation, Molecular Docking Studies and ADME Prediction of Furan-2-yl-Morpholinophenylpyrimidine Derivatives. Available at: [Link]

-

El-Gazzar, A. A., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC - NIH. Available at: [Link]

-

Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC - PubMed Central. Available at: [Link]

-

Toure, M., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

-

Wishart, D. S. (2021). Quantum Chemistry Calculations for Metabolomics. ACS Publications. Available at: [Link]

-

DergiPark. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. Available at: [Link]

-

ResearchGate. (2025). Prediction and Evaluation of Pyrimidinones Derivatives: DFT Analysis, Corrosion Inhibition, and Bioactivity Studies. Available at: [Link]

-

Khan, S. A., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. Available at: [Link]

-

Neuman, R. C. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

Caira, M. R., et al. (2009). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed. Available at: [Link]

-

Impactfactor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

-

Himmel, D. M., et al. (2009). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. Available at: [Link]

-

Neuman, R. C. 5: Organic Spectrometry. Available at: [Link]

-

ResearchGate. (2005). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

-

Vietnam National University. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]

-

MDPI. (2022). Computational Analysis of Molnupiravir. Available at: [Link]

-

ResearchGate. (2022). (PDF) Investigating adsorption of 5-fluorouracil and 6-mercaptopurine on icosahedral silver nanoparticles through DFT and TDDFT. Available at: [Link]

-

Toure, M., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. Available at: [Link]

-

ResearchGate. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Available at: [Link]

-

PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]

-

YouTube. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. Available at: [Link]

-

ResearchGate. (2022). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Fluoro-5-methylpyrimidin-4-amine [myskinrecipes.com]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. researchgate.net [researchgate.net]

- 13. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lehigh.edu [lehigh.edu]

- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 17. Investigating adsorption of 5-fluorouracil and 6-mercaptopurine on icosahedral silver nanoparticles through DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-6-methylpyrimidin-4-ol

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application. This guide focuses on 5-Fluoro-6-methylpyrimidin-4-ol, a substituted pyrimidine derivative of interest in medicinal chemistry and pharmaceutical sciences. While direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a technical roadmap. It provides insights based on analogous structures and, more critically, outlines robust, field-proven methodologies for the precise determination of its solubility and stability profiles. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.

Introduction to 5-Fluoro-6-methylpyrimidin-4-ol

5-Fluoro-6-methylpyrimidin-4-ol belongs to the pyrimidinone class of heterocyclic compounds. The pyrimidine core is a critical pharmacophore found in numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[2] The methyl group can further influence its interaction with biological targets. A thorough characterization of its solubility and stability is therefore a prerequisite for any meaningful preclinical and clinical development.

Computed Physicochemical Properties of a Related Analog (5-Fluoro-2-methylpyrimidin-4-ol):

While specific experimental data for 5-Fluoro-6-methylpyrimidin-4-ol is limited, we can look at the computed properties of a close isomer, 5-Fluoro-2-methylpyrimidin-4-ol, to form a preliminary assessment.

| Property | Value | Source |

| Molecular Weight | 128.10 g/mol | [3] |

| XLogP3 | -0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Note: These are computed values for an isomer and should be experimentally verified for 5-Fluoro-6-methylpyrimidin-4-ol.

Solubility Profile: A Methodological Approach

A compound's solubility is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the experimental protocols for comprehensively characterizing the solubility of 5-Fluoro-6-methylpyrimidin-4-ol.

Aqueous Solubility Determination (Thermodynamic)

The intrinsic aqueous solubility is the most fundamental parameter. The shake-flask method (OECD Guideline 105) is the gold standard for this determination due to its basis in thermodynamic equilibrium.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 5-Fluoro-6-methylpyrimidin-4-ol to a series of vials containing purified water (e.g., Milli-Q). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic check is advised to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to remove any suspended particles.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Data Analysis: The average concentration from replicate measurements represents the thermodynamic solubility at the specified temperature.

Causality in Experimental Choices:

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Why a validated HPLC method? To ensure accurate and precise quantification of the analyte, free from interference.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can vary significantly with pH. A pH-solubility profile is essential for predicting behavior in different physiological environments (e.g., stomach vs. intestine).

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Solubility Determination: Perform the shake-flask method as described in section 2.1 for each buffer.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH. This profile is critical for understanding the compound's absorption characteristics.

Solubility in Organic Solvents and Co-solvent Systems

Solubility data in common organic solvents is vital for developing formulations and for various in vitro assays.

Recommended Solvents:

-

Non-polar: Heptane, Toluene

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Polar Protic: Ethanol, Methanol, Propylene Glycol (PG)

The experimental procedure is analogous to the aqueous solubility determination.

Visualization of Solubility Determination Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products.

pH-Dependent Stability (Hydrolysis)

Hydrolysis is a common degradation pathway. Studies of related fluorinated pyrimidines have shown that degradation can be acid-catalyzed.[4][5]

Experimental Protocol:

-

Solution Preparation: Prepare solutions of 5-Fluoro-6-methylpyrimidin-4-ol at a known concentration (e.g., 100 µg/mL) in the same range of pH buffers used for solubility testing.

-

Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw aliquots from each solution.

-

Analysis: Quantify the remaining parent compound using a stability-indicating HPLC method. This method must be capable of resolving the parent compound from any potential degradants.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t½) or time to 10% degradation (t90).

Trustworthiness through Self-Validation: A mass balance analysis should be performed. The sum of the parent compound and all degradation products should remain constant over time, accounting for 95-105% of the initial concentration.

Photostability

Exposure to light can cause photodegradation. This is a critical parameter, especially for compounds that may be handled under ambient light.

Experimental Protocol:

-

Sample Preparation: Prepare solutions and solid samples of 5-Fluoro-6-methylpyrimidin-4-ol. For comparison, prepare dark controls wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

-

Analysis: After a specified duration of exposure, analyze both the light-exposed and dark control samples for the concentration of the parent compound and the formation of any degradants.

Solid-State Stability

The stability of the active pharmaceutical ingredient (API) in its solid form is crucial for storage and handling.

Experimental Protocol:

-

Sample Storage: Store solid samples of 5-Fluoro-6-methylpyrimidin-4-ol under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time-Point Analysis: At predefined intervals (e.g., 0, 1, 3, 6 months), analyze the samples for purity and the presence of degradation products using HPLC. Physical characterization (e.g., microscopy, XRPD) can also detect changes in solid form.

Visualization of Stability Testing Workflow:

Caption: General Workflow for Stability Assessment.

Summary and Forward Look

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Fluoro-6-methylpyrimidin-4-ol. While publicly available data on this specific molecule is sparse, the principles and detailed protocols outlined here equip researchers with the necessary tools to generate high-quality, reliable data. Adherence to these methodologies will ensure a robust understanding of the compound's physicochemical properties, which is indispensable for its journey through the drug discovery and development pipeline. The insights gained from these studies will directly inform formulation strategies, preclinical study design, and ultimately, the potential clinical success of 5-Fluoro-6-methylpyrimidin-4-ol.

References

-

MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. Retrieved from [Link]

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]

-

Wang, L., et al. (2011). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 12(4), 1189–1196. Retrieved from [Link]

-

Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114254. Retrieved from [Link]

-

Ankireddy, S. R., & Kim, J. (2022). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]

-

Kim, K. H., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]

Sources

- 1. 6-Fluoro-5-methylpyrimidin-4-amine [myskinrecipes.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-Fluoro-6-methylpyrimidin-4-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Fluoro-6-methylpyrimidin-4-ol

Foreword: The Imperative of Precision in Molecular Characterization

In the landscape of pharmaceutical and materials science, the unequivocal identification of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's efficacy, safety, and novelty are intrinsically linked to the precise arrangement of its atoms. For heterocyclic compounds like 5-Fluoro-6-methylpyrimidin-4-ol, a potential building block in medicinal chemistry, this structural verification is paramount. Its similarity to known bioactive molecules, such as the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), underscores the need for rigorous characterization to delineate its unique properties.

This guide provides a comprehensive framework for the spectroscopic analysis of 5-Fluoro-6-methylpyrimidin-4-ol. We will move beyond a mere recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will construct a self-validating analytical workflow designed to provide an unambiguous structural confirmation.

Molecular Structure and Inherent Tautomerism

5-Fluoro-6-methylpyrimidin-4-ol (C₅H₅FN₂O) possesses a core pyrimidine structure. A critical feature of hydroxypyrimidines is their existence in tautomeric equilibrium, primarily between the 'ol' (enol) and 'one' (keto) forms. This equilibrium is influenced by factors such as solvent and physical state, and its understanding is crucial for accurate spectral interpretation. The keto form, 5-Fluoro-6-methyl-1H-pyrimidin-4(3H)-one, is often the predominant tautomer in solution and the solid state.

Caption: Tautomeric equilibrium between the enol and keto forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Proton (¹H) NMR Spectroscopy

Causality of Experimental Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the compound while also allowing for the observation of exchangeable N-H protons, which would be lost in D₂O. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

Predicted ¹H NMR Spectrum (in DMSO-d₆): The analysis of the keto tautomer would predict three distinct signals:

-

N-H Protons: Two broad signals, corresponding to the N1-H and N3-H protons, are expected in the downfield region (δ 11.0-12.0 ppm). Their broadness is due to quadrupole coupling with the nitrogen atoms and chemical exchange.

-

C2-H Proton: A single proton attached to C2 of the pyrimidine ring. This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C5 (a four-bond coupling, ⁴JHF). The chemical shift will be downfield due to the influence of the adjacent nitrogen atoms.

-

Methyl (-CH₃) Protons: The three protons of the methyl group at C6 will appear as a doublet, also due to coupling with the fluorine atom at C5 (a three-bond coupling, ³JHF).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~11.5 | Broad Singlet | - | N1-H / N3-H |

| 2 | ~7.8 - 8.2 | Doublet | ~6 Hz (⁴JHF) | C2-H |

| 3 | ~2.2 - 2.5 | Doublet | ~2-4 Hz (³JHF) | C6-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-6-methylpyrimidin-4-ol and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual DMSO signal (δ 2.50 ppm).

-

Analysis: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons.

Carbon-13 (¹³C) NMR Spectroscopy

Causality of Experimental Design: ¹³C NMR provides a direct count of unique carbon environments. Due to the low natural abundance of ¹³C, a proton-decoupled experiment is standard to enhance signal-to-noise by collapsing multiplets and leveraging the Nuclear Overhauser Effect (NOE). The key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

Predicted ¹³C NMR Spectrum (Proton-Decoupled, in DMSO-d₆): Five distinct carbon signals are expected, with several showing C-F coupling:

-

C4 (Carbonyl): The carbonyl carbon will be the most downfield signal, appearing as a doublet due to two-bond coupling with fluorine (²JCF).

-

C5: This carbon is directly bonded to fluorine and will exhibit a large one-bond coupling constant (¹JCF), appearing as a prominent doublet.

-

C6: This carbon, adjacent to the C-F bond, will also appear as a doublet due to a two-bond coupling (²JCF).

-

C2: This carbon will likely show a smaller three-bond coupling to fluorine (³JCF), appearing as a doublet or a broadened singlet.

-

-CH₃: The methyl carbon will be the most upfield signal and may show a small three-bond coupling to fluorine (³JCF).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) | Assignment |

| 1 | 165 - 175 | Doublet | ~15-25 Hz (²JCF) | C4 (C=O) |

| 2 | 150 - 160 | Doublet | ~15-25 Hz (²JCF) | C6 |

| 3 | 140 - 150 | Doublet | ~220-250 Hz (¹JCF) | C5 |

| 4 | 135 - 145 | Doublet | ~5-10 Hz (³JCF) | C2 |

| 5 | 15 - 25 | Doublet | ~2-5 Hz (³JCF) | -CH₃ |

Typical chemical shift ranges for similar heterocyclic systems are used for these predictions.[1]

Fluorine-19 (¹⁹F) NMR Spectroscopy

Causality of Experimental Design: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[2] A simple, one-pulse experiment is usually sufficient. The key is to observe the couplings to nearby protons, which can be confirmed with a proton-coupled ¹⁹F spectrum.

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆): A single signal is expected for the fluorine atom at the C5 position. In a proton-coupled spectrum, this signal would appear as a complex multiplet, specifically a "doublet of quartets" (dq), due to coupling with the C2-H proton (⁴JFH) and the three methyl protons (³JFH).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1 | -160 to -175 (vs. CFCl₃) | Doublet of Quartets (dq) | ⁴JFH ≈ 6 Hz, ³JFH ≈ 2-4 Hz | C5-F |

The development of ¹⁹F-centered NMR analysis techniques allows for extensive structural elucidation using the fluorine atom as the primary observation point, leveraging its sensitivity and far-reaching couplings.[3][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[5][6]

Causality of Experimental Design: The analysis is typically performed on a solid sample using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation. The key is to look for characteristic absorptions that confirm the major structural features of the predominant keto tautomer.

Predicted Key IR Absorptions:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200 - 3000 | N-H Stretching | Amide/Lactam N-H in the ring |

| 3000 - 2850 | C-H Stretching | Methyl group C-H |

| ~1700 | C=O Stretching (strong) | Carbonyl of the pyrimidinone ring |

| 1650 - 1550 | C=N and C=C Stretching | Pyrimidine ring vibrations |

| 1250 - 1050 | C-F Stretching (strong) | Carbon-Fluorine bond |

The presence of a strong absorption around 1700 cm⁻¹ would be compelling evidence for the predominance of the keto tautomer. The broad N-H stretch is also a key indicator of this form.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 5-Fluoro-6-methylpyrimidin-4-ol sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Analysis: Identify and label the major absorption peaks and correlate them with known functional group frequencies.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[7]

Causality of Experimental Design: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of polar molecule. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, making it straightforward to confirm the molecular weight. Analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for confirming the elemental formula.

Predicted Mass Spectrum (High-Resolution ESI-MS, Positive Ion Mode):

-

Molecular Formula: C₅H₅FN₂O

-

Monoisotopic Mass: 128.0386 g/mol [8]

-

Predicted Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 129.0459

The observation of an ion with an m/z value matching this prediction to within a few parts-per-million (ppm) provides extremely high confidence in the elemental formula of the compound.

Caption: High-Resolution ESI-MS experimental workflow.

Integrated Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The power of this analytical workflow lies in the synergy of the data:

-

MS confirms the correct molecular formula (C₅H₅FN₂O).

-

IR confirms the presence of key functional groups (N-H, C=O, C-F) and supports the keto tautomer structure.

-

NMR provides the complete structural map. ¹³C NMR confirms five unique carbons, while ¹H NMR shows the number and connectivity of protons. Crucially, the observed H-F and C-F coupling patterns observed across ¹H, ¹³C, and ¹⁹F spectra provide definitive proof of the relative positions of the fluorine, methyl group, and protons on the pyrimidine ring, locking in the final structure.

By integrating these orthogonal techniques, we establish a self-validating system that confirms the identity and structure of 5-Fluoro-6-methylpyrimidin-4-ol with the highest degree of scientific certainty.

References

-

Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. ResearchGate. Available at: [Link]

-

Yadav, B. S. (2016). Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate. Available at: [Link]

-

Pamplin, J. R., & Fedorov, A. A. (n.d.). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. National Institutes of Health. Available at: [Link]

-

University of Arizona. (n.d.). 19Fluorine NMR. NMR Facility. Available at: [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health. Available at: [Link]

-

Averianov, S., & Souhail, B. (2024). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. National Institutes of Health. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Synthesis and characterisation of new 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][2][9][10]triazolo[3,4-b][2][9][11]thiadiazine derivatives. ResearchGate. Available at: [Link]

-

Malet-Martino, M., & Martino, R. (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. ACS Publications. Available at: [Link]

-

Oldfield Group. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. Available at: [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Washington, J. W., & Ellington, J. J. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

Fardus-Reid, F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

University of Edinburgh Research Explorer. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. University of Edinburgh. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. UC Boulder. Available at: [Link]

-

Faldu, V. J., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available at: [Link]

-

13C NMR Spectroscopy. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. RDS. Available at: [Link]

-

Wodarski, J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. MySkinRecipes. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 5-Fluoro-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluoropyrimidine Analog

5-Fluoro-6-methylpyrimidin-4-ol is a synthetic heterocyclic compound belonging to the fluoropyrimidine class. Its structural similarity to endogenous pyrimidines, such as thymine and uracil, and its resemblance to the widely used chemotherapeutic agent 5-fluorouracil (5-FU), strongly suggest its potential as a modulator of fundamental biological processes. Fluoropyrimidines have a long and successful history in oncology, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and repair[1][2][3]. This guide provides a comprehensive exploration of the potential biological targets of 5-Fluoro-6-methylpyrimidin-4-ol, grounded in established biochemical principles and proposing a clear, actionable framework for experimental validation.

The central hypothesis is that 5-Fluoro-6-methylpyrimidin-4-ol, after intracellular conversion to its active metabolites, will primarily target enzymes involved in nucleotide metabolism. However, the broader family of pyrimidine analogs exhibits a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects, indicating the potential for additional, non-canonical targets[4][5][6]. This document will therefore explore both the canonical and exploratory targets, providing the scientific rationale and detailed protocols for their investigation.

Part 1: The Prime Suspect: Thymidylate Synthase (TYMS)

The most probable biological target for 5-Fluoro-6-methylpyrimidin-4-ol is Thymidylate Synthase (TYMS) . This enzyme is a critical component of the de novo DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[2][3]. The inhibition of TYMS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and the misincorporation of uracil into DNA, ultimately triggering cell cycle arrest and apoptosis[2].

Mechanism of Action: A Well-Worn Path for Fluoropyrimidines

The established mechanism for fluoropyrimidines like 5-FU involves intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with TYMS and the folate cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme[2][3]. It is highly probable that 5-Fluoro-6-methylpyrimidin-4-ol follows a similar bioactivation pathway.

Caption: A streamlined workflow for identifying and validating biological targets.

Non-Canonical and Exploratory Targets

The structural scaffold of pyrimidine is present in a vast number of bioactive molecules, suggesting that 5-Fluoro-6-methylpyrimidin-4-ol could interact with a range of other protein families.

-

Kinases: Many kinase inhibitors incorporate a pyrimidine core. A broad-panel kinase screen could reveal unexpected inhibitory activities.

-

G-Protein Coupled Receptors (GPCRs): While less common, some pyrimidine derivatives have been shown to modulate GPCR activity.

-

Enzymes in Inflammatory Pathways: The anti-inflammatory properties of some pyrimidines suggest potential interactions with enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Part 3: Cellular and In Vivo Validation

Ultimately, the biological relevance of any identified target must be confirmed in a cellular and, eventually, an in vivo context.

Cell-Based Assays for Target Validation

-

Cell Viability Assays: A fundamental first step is to assess the cytotoxic or cytostatic effects of 5-Fluoro-6-methylpyrimidin-4-ol on various cell lines. This can be achieved using assays such as MTT, MTS, or CellTiter-Glo.

-

Rescue Experiments: To confirm the role of a specific metabolic pathway, "rescue" experiments can be performed. For example, if the compound's toxicity is due to TYMS inhibition, the addition of exogenous thymidine should rescue the cells.[7]

-

Target Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce the expression of a putative target protein can help determine if the compound's effect is dependent on that target.

In Vivo Models

Should in vitro studies yield promising results, the efficacy and target engagement of 5-Fluoro-6-methylpyrimidin-4-ol should be evaluated in appropriate animal models of disease, such as xenograft models for cancer.

Conclusion: A Roadmap for Discovery

This guide provides a scientifically grounded framework for investigating the biological targets of 5-Fluoro-6-methylpyrimidin-4-ol. By systematically exploring both the well-established and the more speculative possibilities, researchers can efficiently and rigorously elucidate the mechanism of action of this promising compound. The proposed experimental protocols offer a clear and actionable path forward, from initial biochemical screens to cellular and in vivo validation. The journey from a novel compound to a potential therapeutic is a complex one, but a thorough understanding of its molecular interactions is the essential first step.

References

-

Mode of action of fluoropyrimidines, in relation to their clinical application. [Link] [1]2. Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. [Link] [2]3. PharmGKB summary: fluoropyrimidine pathways - PMC. [Link] [3]4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. [Link] [4]5. UFT: Mechanism of Drug Action | CancerNetwork. [Link] [8]6. Recent Advances in Pyrimidine-Based Drugs - PMC. [Link] [5]7. Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link] [6]9. SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES - IJCRT.org. [Link]

-

Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. [Link]

-

5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone - MySkinRecipes. [Link]

-

5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem. [Link]

-

Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism | PLOS One - Research journals. [Link]

Sources

- 1. [Mode of action of fluoropyrimidines, in relation to their clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism | PLOS One [journals.plos.org]

- 8. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Fluoro-6-methylpyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive exploration of the proposed mechanism of action for the novel pyrimidine analog, 5-Fluoro-6-methylpyrimidin-4-ol. In the absence of direct empirical data for this specific molecule, this document leverages the extensive body of research on its close structural analog, the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), to construct a robust, predictive model of its biochemical and cellular activity. We postulate that 5-Fluoro-6-methylpyrimidin-4-ol exerts its biological effects through a tripartite mechanism involving the inhibition of thymidylate synthase, and the fraudulent incorporation of its metabolites into both RNA and DNA, leading to cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for the experimental validation of this compound's therapeutic potential.

Introduction: A Predictive Framework Based on a Proven Scaffold

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology.[1] 5-Fluoro-6-methylpyrimidin-4-ol is a novel fluorinated pyrimidine derivative with therapeutic potential. While direct experimental evidence for its mechanism of action is not yet available in the public domain, its structural similarity to 5-Fluorouracil (5-FU) allows for the formulation of a strong hypothesis regarding its cellular and molecular targets.

5-FU has been a mainstay in the treatment of various solid tumors for decades.[2] Its mechanism is multifaceted, primarily revolving around the disruption of DNA synthesis and RNA function.[3] This guide will, therefore, extrapolate from the well-documented activities of 5-FU to propose a detailed mechanism for 5-Fluoro-6-methylpyrimidin-4-ol. We will delineate its likely pathway from cellular uptake and metabolic activation to its ultimate cytotoxic effects. Furthermore, we will provide a comprehensive set of experimental protocols designed to systematically validate these hypotheses.

Proposed Cellular Uptake and Anabolic Activation

The journey of 5-Fluoro-6-methylpyrimidin-4-ol from an extracellular agent to an intracellularly active compound is predicted to mirror that of 5-FU. Cellular entry is likely mediated by the same transport mechanisms responsible for uracil uptake.[4] Once inside the cell, a series of enzymatic conversions, collectively known as anabolic activation, are required to produce the active metabolites.

This proposed metabolic cascade, analogous to that of 5-FU, would convert 5-Fluoro-6-methylpyrimidin-4-ol into three key active species: a fluorinated deoxyuridine monophosphate (F-dUMP analog), a fluorinated deoxyuridine triphosphate (F-dUTP analog), and a fluorinated uridine triphosphate (F-UTP analog).[5] Each of these metabolites is predicted to have a distinct role in the overall cytotoxic effect of the parent compound.

Caption: Formation of the inactive ternary complex leading to TS inhibition.

Incorporation into RNA

The fluorinated uridine triphosphate (F-UTP) analog, another key metabolite, is predicted to be recognized by RNA polymerases and incorporated into various RNA species in place of uridine triphosphate (UTP). [4]This fraudulent incorporation can have several detrimental consequences for cellular function, including:

-

Disruption of RNA Processing: The presence of the fluorinated nucleotide can interfere with the splicing of pre-messenger RNA (pre-mRNA) and the processing of ribosomal RNA (rRNA) and transfer RNA (tRNA). [2]* Alteration of RNA Stability and Function: The modified RNA may exhibit altered secondary structure and stability, impairing its normal function in protein translation and other cellular processes. [6]

Incorporation into DNA

The third active metabolite, the fluorinated deoxyuridine triphosphate (F-dUTP) analog, can be mistakenly incorporated into DNA by DNA polymerases in place of deoxythymidine triphosphate (dTTP). [4]This event triggers a futile cycle of DNA repair, where the uracil-DNA glycosylase excises the fluorinated base, leading to DNA strand breaks and the induction of apoptosis.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action for 5-Fluoro-6-methylpyrimidin-4-ol, a series of targeted in vitro and cellular assays should be conducted. The following protocols provide a framework for these investigations.

Cellular Uptake and Metabolism Studies

Objective: To determine the rate of cellular uptake and identify the intracellular metabolites of 5-Fluoro-6-methylpyrimidin-4-ol.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., colorectal, breast cancer) to 80% confluency.

-

Treatment: Incubate the cells with a known concentration of 5-Fluoro-6-methylpyrimidin-4-ol for various time points (e.g., 0, 1, 4, 8, 24 hours).

-